

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874

[Get Quote](#)

CAS Number: 905808-02-8

Introduction

3-Fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho and meta to the aldehyde group respectively, imparts distinct reactivity and properties that are highly sought after in the design of complex molecular architectures. The presence of three different functional groups—an aldehyde, a fluoro substituent, and an iodo substituent—on a single aromatic ring provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of **3-Fluoro-2-iodobenzaldehyde**, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Fluoro-2-iodobenzaldehyde** is fundamental to its effective application in research and synthesis.

Property	Value	Source
CAS Number	905808-02-8	[1]
Molecular Formula	C ₇ H ₄ FIO	[1]
Molecular Weight	250.01 g/mol	
Appearance	Typically a solid	
SMILES	O=Cc1ccccc(F)c1	[1]

Synthesis of 3-Fluoro-2-iodobenzaldehyde

The synthesis of **3-Fluoro-2-iodobenzaldehyde** can be approached through various synthetic strategies. A common method involves the ortho-iodination of a fluorobenzaldehyde precursor or the formylation of a corresponding fluoro-iodobenzene derivative. While specific, detailed protocols for the direct synthesis of **3-Fluoro-2-iodobenzaldehyde** are not extensively published in peer-reviewed journals, a plausible and illustrative synthetic route can be adapted from established methodologies for similar halogenated benzaldehydes.

One such logical approach would be the oxidation of the corresponding benzyl alcohol, 3-fluoro-2-iodobenzyl alcohol. This precursor could potentially be synthesized from 3-fluoro-2-iodotoluene via radical bromination followed by hydrolysis.

A representative, albeit for an isomeric compound (4-fluoro-3-iodobenzaldehyde), two-step synthesis from a substituted toluene is presented below to illustrate the general principles that could be adapted.[\[2\]](#)

Illustrative Two-Step Synthesis Protocol (adapted for **3-Fluoro-2-iodobenzaldehyde**):

Step 1: Radical Bromination of 3-Fluoro-2-iodotoluene

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-iodotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq.).

- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-iodobenzyl bromide.

Step 2: Oxidation to **3-Fluoro-2-iodobenzaldehyde**

- Dissolve the crude 3-fluoro-2-iodobenzyl bromide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Add sodium bicarbonate (2.0 eq.) and heat the mixture.
- Monitor the reaction for the formation of the aldehyde.
- After completion, cool the reaction, quench with water, and extract the product with an organic solvent like diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **3-Fluoro-2-iodobenzaldehyde**.

Spectroscopic Characterization

The structural elucidation of **3-Fluoro-2-iodobenzaldehyde** relies on standard spectroscopic techniques. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Fluoro-2-iodobenzaldehyde** will exhibit distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10

ppm. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

FT-IR Spectroscopy

The Infrared (IR) spectrum is a valuable tool for identifying the key functional groups.

- C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm^{-1} and 2720 cm^{-1} .
[3]
- Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm^{-1} region.[3]
- C-F Stretch: A strong band in the 1250-1100 cm^{-1} region.[4]
- Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm^{-1} region, providing information about the substitution pattern.

Mass Spectrometry

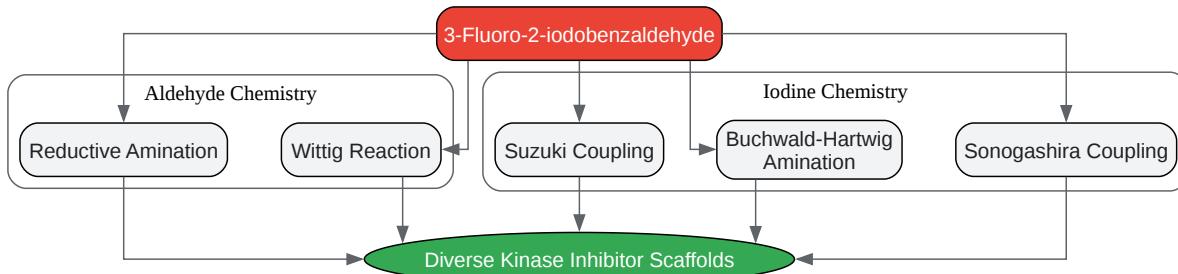
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be observed at m/z 250. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ($\text{M}-1$), the loss of the CHO group ($\text{M}-29$) to give a halophenyl cation, and the loss of carbon monoxide ($\text{M}-28$).
[5][6]

Applications in Drug Discovery and Development

The trifunctional nature of **3-Fluoro-2-iodobenzaldehyde** makes it a highly valuable intermediate in the synthesis of pharmaceutical agents, particularly in the fields of oncology and kinase inhibition.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.^{[7][8]} The benzamide scaffold is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD⁺ substrate.^[9] **3-Fluoro-2-iodobenzaldehyde** can be readily converted to the corresponding 3-fluoro-2-iodobenzamide, which serves as a crucial precursor. The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity and optimize the inhibitor's binding affinity and pharmacokinetic properties.^[9] Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—received approval for the treatment of various cancers.^[10]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **3-Fluoro-2-iodobenzaldehyde** to PARP inhibitors.

Synthesis of Kinase Inhibitors

Kinase inhibitors are another important class of targeted cancer therapies that interfere with signaling pathways crucial for tumor growth and proliferation.^[11] Substituted benzaldehydes and their derivatives are frequently employed as starting materials in the synthesis of various kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and the RAS-RAF-MEK-ERK pathway.^{[12][13]} The aldehyde functionality of **3-Fluoro-2-iodobenzaldehyde** can be utilized in reactions such as reductive amination to build complex side chains, while the iodo group allows for the introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions. This modular approach is highly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Versatility of **3-Fluoro-2-iodobenzaldehyde** in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Fluoro-2-iodobenzaldehyde**. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not readily available in public databases, information can be extrapolated from similar halogenated benzaldehydes.

General Hazards:

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]
- Skin Irritation: Causes skin irritation.[14]
- Eye Irritation: Causes serious eye irritation.[14]
- Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Fluoro-2-iodobenzaldehyde is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules, including PARP and kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling practices is essential for harnessing its full potential in the laboratory. As research in targeted therapies continues to expand, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of **3-Fluoro-2-iodobenzaldehyde** in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. benchchem.com [benchchem.com]

- 5. scienceready.com.au [scienceready.com.au]
- 6. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438874#3-fluoro-2-iodobenzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com